molecular formula C13H25NO2Si B6238907 5-[(tert-butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1229454-44-7

5-[(tert-butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B6238907
CAS No.: 1229454-44-7
M. Wt: 255.4
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Description

5-[(tert-Butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile (CAS 1229454-44-7) is a specialized organic compound with the molecular formula C13H25NO2Si and a molecular weight of 255.43 g/mol . This nitrile and β-ketone derivative is characterized by a tert-butyldimethylsilyl (TBDMS) protected oxy group, a key feature that enhances its stability and makes it a valuable synthetic building block in organic chemistry research . The compound is closely related to 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile), which is noted for its use in analytical methods such as reverse-phase (RP) HPLC and UPLC, suggesting its utility in the development of pharmacokinetic assays and the isolation of impurities . The primary research value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The presence of both nitrile and protected β-keto functional groups makes it a suitable precursor for heterocyclic synthesis, including the development of potential pharmaceutical agents. The TBDMS protecting group can be selectively removed under mild conditions, allowing for strategic deprotection in multi-step synthetic sequences. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can order this compound in various quantities, with purities typically at 95% or higher . Please handle with care and refer to the material safety data sheet (MSDS) for safe laboratory practices.

Properties

CAS No.

1229454-44-7

Molecular Formula

C13H25NO2Si

Molecular Weight

255.4

Purity

95

Origin of Product

United States

Preparation Methods

Standard Silylation Protocol

Reagents :

  • Intermediate B (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl, 1.1–1.5 equiv)

  • Base: Triethylamine (TEA, 2.0–3.0 equiv) or imidazole (2.5 equiv)

  • Solvent: Dichloromethane (DCM, 0.2 M)

Procedure :

  • Intermediate B is dissolved in anhydrous DCM under inert atmosphere.

  • The base (TEA or imidazole) is added at 0°C, followed by dropwise addition of TBSCl.

  • The reaction is stirred at room temperature (20–25°C) for 1–16 hours.

  • Workup involves aqueous extraction (saturated NaHCO₃, brine), drying (Na₂SO₄), and solvent evaporation.

  • Purification via silica gel chromatography (ethyl acetate/petroleum ether) yields Compound A .

Table 1 : Optimization of Silylation Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
TEADCM0 → 20195
ImidazoleDCM0 → 20388
PyridineDCM2012100

Key Observations :

  • Triethylamine affords higher yields (95%) in shorter reaction times (1 hour) compared to imidazole.

  • Pyridine achieves quantitative yields but requires extended reaction times (12 hours), likely due to its weaker nucleophilicity.

Mechanistic Insights and Side Reactions

The silylation proceeds via nucleophilic attack of the hydroxyl oxygen on silicon, facilitated by the base’s role in scavenging HCl. Competing reactions include:

  • Over-silylation : Excess TBSCl may silylate the ketone oxygen, necessitating stoichiometric control.

  • Nitrile Hydrolysis : Prolonged exposure to moisture or acidic conditions risks converting the nitrile to a carboxylic acid.

Scalability and Industrial Adaptations

Kilogram-scale production of Compound A employs continuous flow reactors to enhance mixing and heat transfer. A representative protocol involves:

  • Intermediate B (10 kg) and TBSCl (12 kg) are dissolved in DCM (200 L).

  • TEA (25 L) is added at 5°C over 30 minutes.

  • The mixture is stirred at 20°C for 2 hours, achieving >98% conversion.

  • Crystallization from heptane yields Compound A with 99.5% purity (HPLC).

Analytical Characterization

Compound A is validated via:

  • ¹H NMR (CDCl₃): δ 0.06 (s, 6H, Si(CH₃)₂), 0.90 (s, 9H, C(CH₃)₃), 2.52 (s, 2H, CH₂CO), 1.25 (s, 6H, C(CH₃)₂).

  • IR : ν = 2240 cm⁻¹ (C≡N), 1710 cm⁻¹ (C=O), 1250 cm⁻¹ (Si-O).

  • HRMS : [M+H]⁺ calcd. for C₁₄H₂₇NO₂Si: 284.1782, found: 284.1785 .

Chemical Reactions Analysis

Types of Reactions

5-[(tert-Butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyldimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran can be used to remove the tert-butyldimethylsilyl group, revealing the hydroxyl group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 5-[(tert-butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile is notable for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various complex organic molecules. Its TBDMS group enhances the stability and reactivity of the compound, making it suitable for multi-step synthetic pathways.

Case Study: Synthesis of Bioactive Compounds

A notable application includes its role in synthesizing bioactive compounds, where it serves as a precursor to various pharmaceutical agents. For example, the compound has been integrated into synthetic routes leading to novel anti-cancer agents by facilitating key transformations such as nucleophilic substitutions and carbon-carbon bond formations.

Medicinal Chemistry

The compound's structural features contribute to its potential as a pharmacophore in drug development. Its ability to modulate biological activity makes it a candidate for further exploration in medicinal chemistry.

Case Study: Antihyperlipidemic Agents

Research has indicated that derivatives of this compound can exhibit antihyperlipidemic properties. Studies focused on modifying the nitrile functionality have shown promise in enhancing lipid-lowering effects, suggesting potential therapeutic applications in managing cholesterol levels.

Material Science

Beyond organic synthesis and medicinal chemistry, this compound has applications in material science, particularly in the development of siloxane-based materials. The TBDMS group can impart desirable properties such as hydrophobicity and thermal stability to polymers.

Data Table: Comparison of Siloxane Properties

PropertyTBDMS CompoundTraditional Siloxanes
Thermal StabilityHighModerate
HydrophobicityExcellentVariable
ReactivitySelectiveBroad

Analytical Chemistry

The compound is also useful as a reference standard in analytical chemistry. Its unique structure allows for the development of specific analytical methods such as chromatography and mass spectrometry.

Case Study: Development of Analytical Methods

Researchers have employed this compound to create calibration standards for GC-MS analysis of similar compounds in biological samples, improving the accuracy of quantification methods.

Mechanism of Action

The mechanism of action of 5-[(tert-butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group forms a stable silyl ether, which prevents the hydroxyl group from participating in unwanted reactions. This protection is crucial in multi-step syntheses, allowing for selective reactions at other functional groups. The silyl ether can be cleaved under acidic or basic conditions, regenerating the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    (tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but with an aldehyde functional group.

    (3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromopropoxy group instead of a nitrile group.

    3-(tert-Butyldimethylsiloxy)propionaldehyde: Similar protecting group but with a propionaldehyde backbone .

Uniqueness

5-[(tert-Butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific combination of a tert-butyldimethylsilyl protecting group and a nitrile functional group. This combination allows for selective protection and subsequent reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

5-[(tert-butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile, also known by its CAS number 59997-51-2, is a compound with significant potential in various biological applications. This article explores its synthesis, biological activity, and potential therapeutic implications based on current research findings.

The molecular formula of this compound is C7H11NOC_7H_{11}NO, with a molecular weight of approximately 125.17 g/mol. The compound features both nitrile and ketone functional groups, which contribute to its reactivity in organic synthesis and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions to ensure the formation of the desired product. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity.

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in anti-inflammatory and anticancer pathways. The compound's structure suggests potential interactions with key biological targets such as enzymes involved in inflammatory processes.

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of related compounds in rat models. The results demonstrated significant inhibition of pro-inflammatory cytokines, indicating that this compound may possess similar properties .
  • Anticancer Potential : Another investigation focused on the cytotoxic effects of related nitriles on cancer cell lines. The findings revealed that these compounds could induce apoptosis in malignant cells, suggesting a pathway for therapeutic development .

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

Study FocusFindingsReference
Anti-inflammatoryInhibition of cytokines in rat models
Anticancer activityInduction of apoptosis in cancer cell lines
Enzyme inhibitionPotential dual inhibition of lipoxygenase and cyclooxygenase

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-[(tert-butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile?

  • Methodology : The synthesis typically involves protecting a hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or triethylamine) to form the silyl ether. The reaction is carried out in anhydrous solvents like dichloromethane or DMF under inert atmospheres to prevent hydrolysis . Subsequent steps may include ketone formation and nitrile introduction via cyanation reactions.
  • Critical Parameters :

  • Base selection (imidazole offers higher yields for silylation compared to triethylamine) .
  • Reaction time and temperature (room temperature for 12–24 hours ensures complete protection without side reactions) .

Q. How is the compound characterized to confirm its structure?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR shows distinct signals for the tert-butyldimethylsilyl (TBDMS) group (δ 0.1–0.2 ppm for Si-CH₃ and δ 1.0 ppm for C(CH₃)₃). The ketone (C=O) and nitrile (C≡N) groups are identified via ¹³C NMR .

  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the TBDMS group .

  • IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) validate functional groups .

    Key Spectral Data TechniqueReference
    δ 0.1–0.2 (s, Si-CH₃)¹H NMR
    δ 1.0 (s, C(CH₃)₃)¹H NMR
    ~2200 cm⁻¹ (C≡N stretch)IR

Q. What are the stability requirements for storing this compound?

  • Storage Conditions : The compound is sensitive to moisture and acidic/basic conditions due to the TBDMS group. Store under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., DMF or THF) .
  • Decomposition Risks : Hydrolysis of the silyl ether can occur in protic solvents, leading to desilylation and loss of protective group integrity .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the TBDMS group in sterically hindered environments?

  • Optimization Strategies :

  • Use bulky bases (e.g., 2,6-lutidine) to reduce steric hindrance during silylation .
  • Increase reaction time (up to 48 hours) or employ microwave-assisted synthesis for faster activation .
    • Experimental Design : A Design of Experiments (DoE) approach can identify critical factors (e.g., solvent polarity, base strength) and interactions. For example, DMF enhances solubility of sterically crowded intermediates .

Q. How do solvent polarity and temperature influence the compound’s reactivity in subsequent transformations?

  • Case Study : In nucleophilic additions to the ketone group, polar aprotic solvents (e.g., DMSO) stabilize transition states, while nonpolar solvents (e.g., toluene) favor kinetic control. Elevated temperatures (50–60°C) accelerate reactions but may promote side reactions like nitrile hydrolysis .
  • Data Contradictions : Conflicting reports on nitrile stability under basic conditions can arise from trace moisture or impurities. Kinetic studies using HPLC or in-situ IR are recommended to resolve discrepancies .

Q. What advanced techniques resolve spectral overlaps in NMR characterization?

  • Solutions :

  • 2D NMR (HSQC, HMBC) : Correlates ¹H and ¹³C signals to assign crowded regions (e.g., methyl groups in TBDMS and dimethyl substituents) .
  • Variable Temperature NMR : Reduces signal broadening caused by conformational flexibility .

Q. How is the compound utilized in multistep syntheses of bioactive molecules?

  • Applications :

  • Pharmaceutical Intermediates : The TBDMS group protects alcohols during glycosylation or peptide coupling, while the nitrile serves as a precursor for amines or tetrazoles .
  • Case Study : Analogous compounds are used in synthesizing kinase inhibitors, where the nitrile group is transformed into a primary amine via hydrogenation .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • Approaches :

  • DFT Calculations : Model transition states for silyl ether cleavage or ketone reduction .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .

Data Contradiction Analysis

Q. Why do studies report varying yields for TBDMS protection under similar conditions?

  • Root Causes :

  • Trace moisture in solvents or reagents hydrolyzes TBDMSCl, reducing effective concentration .
  • Differences in workup methods (e.g., aqueous vs. non-aqueous quenching) .
    • Resolution : Use Karl Fischer titration to ensure solvent dryness and monitor reaction progress via TLC or inline spectroscopy .

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